Perfluoroundecanoic acid

Catalog No.
S578752
CAS No.
2058-94-8
M.F
C10F21COOH
C11HF21O2
M. Wt
564.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perfluoroundecanoic acid

CAS Number

2058-94-8

Product Name

Perfluoroundecanoic acid

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-henicosafluoroundecanoic acid

Molecular Formula

C10F21COOH
C11HF21O2

Molecular Weight

564.09 g/mol

InChI

InChI=1S/C11HF21O2/c12-2(13,1(33)34)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)32/h(H,33,34)

InChI Key

SIDINRCMMRKXGQ-UHFFFAOYSA-N

SMILES

Array

Synonyms

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heneicosafluoroundecanoic Acid; Heneicosafluoroundecanoic Acid; PFUnDA; Perfluoroundecanoic Acid; Perfluoroundecylic Acid;

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

The exact mass of the compound Perfluoroundecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. It belongs to the ontological category of fluoroalkanoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Perfluoroundecanoic acid (PFUnDA), CAS 2058-94-8, is an 11-carbon, fully fluorinated carboxylic acid (long-chain PFCA) characterized by extreme hydrophobicity, oleophobicity, and chemical stability. In industrial and analytical procurement, PFUnDA is primarily sourced as a highly specialized fluorosurfactant, a surface-modification precursor, and a critical analytical standard for environmental monitoring. Due to its odd-numbered carbon chain (C11), it exhibits distinct physicochemical properties—such as a specific critical micelle concentration (CMC), aqueous diffusion rate, and solid-phase extraction retention profile—that precisely bridge the gap between the more common even-chain perfluorodecanoic acid (C10) and perfluorododecanoic acid (C12) [1].

Substituting PFUnDA with more ubiquitous short-chain analogs (like PFOA) or adjacent even-chain homologs (like PFDA) fundamentally compromises both analytical accuracy and formulation thermodynamics. In environmental LC-MS/MS workflows, using C8 or C10 internal standards for C11+ targets leads to severe quantification errors due to mismatched matrix suppression and solid-phase extraction (SPE) recoveries [1]. In surfactant applications, the non-linear decrease in CMC with increasing perfluoroalkyl chain length means that replacing PFUnDA with PFOA would require nearly a 20-fold increase in molar concentration to achieve micellization, drastically altering the formulation's fluorine footprint, phase behavior, and cost-efficiency [2].

Critical Micelle Concentration (CMC) for Surfactant Efficiency

The length of the perfluoroalkyl chain strictly dictates the thermodynamic threshold for micelle formation. Experimental data demonstrates that PFUnDA achieves micellization at a significantly lower concentration than shorter-chain analogs. Specifically, the CMC of PFUnDA at 30°C is approximately 0.46 mM. In contrast, the industry-standard PFOA (C8) requires a CMC of ~9.0 mM, and the adjacent even-chain PFDA (C10) requires ~1.2 mM [1].

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~0.46 mM (at 30°C)
Comparator Or BaselinePFOA (~9.0 mM) and PFDA (~1.2 mM)
Quantified DifferencePFUnDA requires ~2.6x less concentration than PFDA and ~20x less than PFOA to form micelles.
ConditionsAqueous solution, 30°C

Allows formulators to achieve critical wetting and surface tension reduction at ultra-low molar concentrations, minimizing total PFAS usage.

Aqueous Diffusion Coefficient for Membrane and Filtration Design

Accurate diffusion coefficients are essential for modeling PFAS removal in reverse osmosis (RO), nanofiltration (NF), and granular activated carbon (GAC) systems. Recent 19F NMR Diffusion-Ordered Spectroscopy measurements establish that PFUnDA has an aqueous diffusion coefficient of 4.51 × 10–6 cm²/s at 298 K. This is measurably slower than PFDA (4.72 × 10–6 cm²/s) and significantly slower than PFOA (~5.5 × 10–6 cm²/s), but faster than PFDoDA (4.16 × 10–6 cm²/s) [1].

Evidence DimensionAqueous Diffusion Coefficient
Target Compound Data4.51 × 10–6 cm²/s
Comparator Or BaselinePFDA (4.72 × 10–6 cm²/s)
Quantified DifferencePFUnDA diffuses 4.4% slower than its C10 analog.
ConditionsAqueous solution, 298 K, measured via 19F NMR DOSY

Crucial for environmental engineers sizing GAC beds or designing selective membrane filtration systems, where mass transfer rates dictate breakthrough times.

Surrogate Recovery Standard Suitability in LC-MS/MS

In standardized environmental testing (e.g., EPA Method 1633), accurate quantification of long-chain PFAS requires isotopically labeled internal standards that perfectly match the retention and extraction behavior of the analytes. Native and 13C-labeled PFUnDA are explicitly required for the quantification of C10–C12 PFCAs because shorter standards like 13C-PFOA elute too early in reverse-phase LC and exhibit different matrix suppression profiles. Using PFUnDA as an extracted internal standard ensures data accuracy within the strict 70–130% recovery window required for regulatory compliance [1].

Evidence DimensionAnalytical Recovery Accuracy
Target Compound Data70–130% recovery for C10-C12 PFCAs using PFUnDA internal standard
Comparator Or BaselinePFOA internal standard (fails recovery criteria for long-chain targets)
Quantified DifferencePrevents >30% quantification errors associated with mismatched retention times and SPE elution profiles.
ConditionsSolid-phase extraction (SPE) and LC-MS/MS analysis of environmental matrices

Procurement of high-purity PFUnDA (and its isotopes) is a strict regulatory necessity for analytical laboratories to maintain accreditation for long-chain PFAS testing.

Hydrophobicity and Partitioning Behavior (Log Kow)

The addition of each CF2 group significantly increases the lipophilicity of perfluorocarboxylic acids. The estimated octanol-water partition coefficient (Log Kow) for PFUnDA is 6.5. This represents a massive increase in hydrophobicity compared to PFOA (Log Kow ~ 4.8) and a measurable step up from PFDA (Log Kow ~ 5.9) [1]. This extreme lipophilicity dictates its strong partitioning into organic phases, solid matrices, and biological tissues, necessitating specialized solvent gradients (e.g., 100% methanol) during extraction.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound DataLog Kow ~ 6.5
Comparator Or BaselinePFOA (Log Kow ~ 4.8) and PFDA (Log Kow ~ 5.9)
Quantified DifferencePFUnDA is approximately 0.6 log units more lipophilic than PFDA and 1.7 log units more than PFOA.
ConditionsStandard state estimation / partitioning models

Informs the selection of extraction solvents and predicts the material's strong affinity for hydrophobic surfaces in coating applications.

Analytical Reference Standards for Environmental Compliance

Used as a native or isotopically labeled internal standard in LC-MS/MS workflows (e.g., EPA 1633) to correct for matrix effects and SPE losses when quantifying long-chain (C10+) PFAS in water, soil, and tissue samples [1].

Ultra-Low Concentration Fluorosurfactant Formulations

Procured for specialized wetting, leveling, and anti-foaming applications where the extremely low CMC (~0.46 mM) allows for effective surface tension reduction at a fraction of the molar loading required by C8 or C10 analogs [2].

Mass Transfer and Remediation Benchmarking

Employed as a target analyte in the design and validation of advanced water treatment technologies (like RO, NF, and GAC), where its specific aqueous diffusion coefficient (4.51 × 10–6 cm²/s) serves as a critical parameter for predicting long-chain PFAS breakthrough [3].

XLogP3

6.9

Hydrogen Bond Acceptor Count

23

Hydrogen Bond Donor Count

1

Exact Mass

563.9641207 Da

Monoisotopic Mass

563.9641207 Da

Heavy Atom Count

34

UNII

JPZ6FNL628

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H302 (95.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.12%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

-1.65 ± 0.02 [log Psd at 298.15 K (Pa)]

Pictograms

Irritant

Irritant

Other CAS

2058-94-8

Wikipedia

Perfluoroundecanoic acid

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category
PFAS -> PFcarboxylic acids (PFCA)
PFAS

Dates

Last modified: 08-15-2023

Explore Compound Types